molecular formula C15H16BrN5O6 B13867145 Brimonidine-d4 L-Tartrate

Brimonidine-d4 L-Tartrate

Cat. No.: B13867145
M. Wt: 446.25 g/mol
InChI Key: QZHBYNSSDLTCRG-HDFODYMNSA-N
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Description

Brimonidine-d4 L-Tartrate is a deuterated form of Brimonidine Tartrate, an alpha-2 adrenergic receptor agonist. This compound is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Brimonidine due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brimonidine-d4 L-Tartrate involves the deuteration of Brimonidine, followed by its reaction with L-Tartaric acid to form the tartrate salt. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reduction using deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to confirm the incorporation of deuterium and the formation of the tartrate salt .

Chemical Reactions Analysis

Types of Reactions

Brimonidine-d4 L-Tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Brimonidine, which can be analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity .

Scientific Research Applications

Brimonidine-d4 L-Tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Brimonidine.

    Biology: Employed in cellular and molecular biology to investigate the effects of Brimonidine on cellular pathways.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Brimonidine.

    Industry: Applied in the development of new formulations and delivery systems for ocular drugs .

Mechanism of Action

Brimonidine-d4 L-Tartrate exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP (cAMP). Consequently, this leads to a decrease in aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Brimonidine-d4 L-Tartrate is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. Unlike Clonidine and Apraclonidine, Brimonidine has a higher selectivity for alpha-2 adrenergic receptors, resulting in fewer side effects and better patient tolerance .

Properties

Molecular Formula

C15H16BrN5O6

Molecular Weight

446.25 g/mol

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i5D2,6D2;

InChI Key

QZHBYNSSDLTCRG-HDFODYMNSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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